MFCD18317136

Description

MFCD18317136 is a chemical compound with a molecular formula and structure that places it within the class of halogenated heterocyclic compounds. For instance, compounds such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1533-03-5 (MDL: MFCD00039227) share key features, including halogen substitutions (e.g., chlorine, fluorine) and fused aromatic rings (e.g., pyrrolo-triazines, benzimidazoles) . These compounds typically exhibit moderate solubility in polar solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), with molecular weights ranging between 180–202 g/mol .

Key properties of this compound, extrapolated from similar compounds, include:

- Bioactivity: Potential enzyme inhibition (e.g., CYP450) due to electron-deficient aromatic systems .

- Synthetic Accessibility: Moderate to high synthetic feasibility, often achieved via nucleophilic substitution or cross-coupling reactions .

- Safety Profile: May carry warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Propriétés

IUPAC Name |

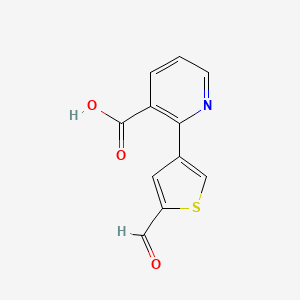

2-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-5-8-4-7(6-16-8)10-9(11(14)15)2-1-3-12-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXYPMGHZJGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC(=C2)C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687267 | |

| Record name | 2-(5-Formylthiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-84-2 | |

| Record name | 2-(5-Formylthiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of MFCD18317136 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to optimize yield and purity.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial production methods often involve scaling up these laboratory procedures while maintaining strict quality control to ensure consistency and safety.

Analyse Des Réactions Chimiques

MFCD18317136 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

MFCD18317136 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mécanisme D'action

The mechanism of action of MFCD18317136 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Compound A : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3)

Compound B : 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

- Molecular Formula : C₁₀H₉F₆O

- Molecular Weight : 274.17 g/mol

- Key Features :

Comparative Data Table

Research Findings

Structural Impact on Reactivity

- Compound A’s dichloro-substituted pyrrolo-pyridine exhibits higher electrophilicity than this compound, enabling stronger binding to enzymatic active sites .

- Compound B’s trifluoromethyl groups enhance resistance to oxidative degradation, a trait less pronounced in this compound due to its simpler halogenation pattern .

Functional Trade-offs

- Drug Development : this compound’s balanced solubility and permeability make it more suitable for CNS-targeted drugs than Compound B, which is overly lipophilic .

- Industrial Applications : Compound B outperforms this compound in agrochemical formulations due to its superior environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.